7-Methoxychromane-2-carboxylic acid
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Overview
Description
7-Methoxychromane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is part of the chromane family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromane ring system with a methoxy group at the 7th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Methoxychromane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes can yield chromane derivatives, which can then be further functionalized to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxychromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying chromane derivatives.
Mechanism of Action
The mechanism of action of 7-Methoxychromane-2-carboxylic acid involves its interaction with molecular targets such as NF-kB. The compound inhibits the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By preventing the translocation of NF-kB to the nucleus, the compound reduces the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
6-Hydroxy-7-methoxychroman-2-carboxylic acid: This compound has similar structural features but with a hydroxyl group at the 6th position.
8-Methoxycoumarin-3-carboxamides: These compounds share the methoxy and carboxylic acid functionalities but differ in the core structure.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A well-known antioxidant with a similar chromane structure.
Uniqueness: 7-Methoxychromane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit NF-kB activation. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-8-4-2-7-3-5-9(11(12)13)15-10(7)6-8/h2,4,6,9H,3,5H2,1H3,(H,12,13) |
InChI Key |
QVZKSURYXLKRRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C(=O)O)C=C1 |
Origin of Product |
United States |
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